5-Hydroxybenzotriazole

説明

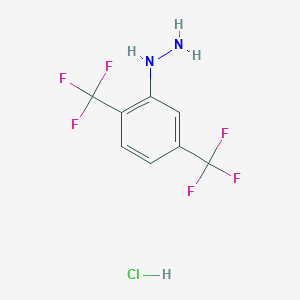

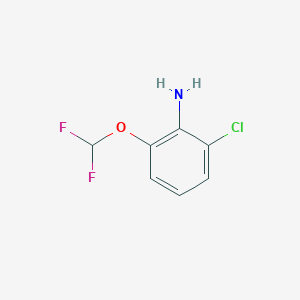

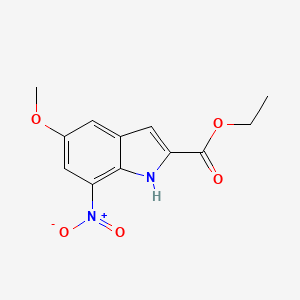

5-Hydroxybenzotriazole is an organic compound that is a derivative of benzotriazole . It is a white crystalline powder, which as a commercial product contains some water .

Synthesis Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .Molecular Structure Analysis

The molecular formula of 5-Hydroxybenzotriazole is C6H5N3O . It has a molar mass of 135.1234 g mol−1 .Chemical Reactions Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis

5-Hydroxybenzotriazole is a white crystalline powder . It has a melting point of 156 to 159 °C . Anhydrous 5-Hydroxybenzotriazole is explosive .科学的研究の応用

Comprehensive Analysis of 5-Hydroxybenzotriazole Applications

5-Hydroxybenzotriazole (HOBT) is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of six unique applications of HOBT, each presented in a separate section with a clear and descriptive heading.

Synthesis of Benzotriazole Derivatives: HOBT acts as a foundational compound for the synthesis of various benzotriazole derivatives. These derivatives are known for their excellent leaving group ability , electron-donating or electron-withdrawing character , stabilization of α-negative charges , and stabilization of radicals . This makes them highly valuable in creating molecular diversity and versatile synthons for organic chemistry methodologies and complex structure syntheses.

Corrosion Inhibition: In material sciences, benzotriazole derivatives, including those synthesized using HOBT, serve as effective corrosion inhibitors . Their application is crucial in protecting metals and alloys from corrosive processes, which is essential for the longevity and reliability of various industrial components.

UV Filters in Sunscreen: HOBT derivatives have found profound applications as UV filters . These compounds can absorb ultraviolet light, making them ideal for inclusion in sunscreen formulations to protect the skin from harmful UV radiation.

Solar and Photovoltaic Cell Materials: The unique properties of HOBT derivatives make them suitable for use in solar and photovoltaic cells . They contribute to the efficiency and stability of these cells, which are key components in the conversion of solar energy into electrical energy.

Medicinal Chemistry: HOBT and its derivatives play a significant role in medicinal chemistry. They are used as scaffolds in the design of drugs with diverse biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

作用機序

Target of Action

5-Hydroxybenzotriazole is an organic compound that is a derivative of benzotriazole . It is primarily used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis . The primary targets of 5-Hydroxybenzotriazole are the amino groups of protected amino acids involved in peptide synthesis .

Mode of Action

5-Hydroxybenzotriazole acts by facilitating the condensation of the amino group of protected amino acids with the activated ester . It is used to produce such activated esters, which are insoluble and react with amines at ambient temperature to give amides . This interaction with its targets results in the formation of peptide bonds, which are crucial for the synthesis of peptides .

Biochemical Pathways

The action of 5-Hydroxybenzotriazole affects the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, it influences the downstream effects of this pathway, which include the creation of peptides and proteins. These molecules play vital roles in various biological functions and processes .

Pharmacokinetics

Its impact on bioavailability is evident in its role in peptide synthesis, where it improves the efficiency of the process .

Result of Action

The molecular and cellular effects of 5-Hydroxybenzotriazole’s action are primarily seen in the synthesis of peptides. By facilitating the formation of peptide bonds, it aids in the creation of peptides and proteins, which are fundamental to various biological functions and processes .

Action Environment

The action, efficacy, and stability of 5-Hydroxybenzotriazole can be influenced by environmental factors. For instance, it is known that anhydrous 5-Hydroxybenzotriazole is explosive . Therefore, the presence of water in its environment can impact its stability. Furthermore, its use in peptide synthesis is typically carried out under controlled laboratory conditions to ensure optimal efficacy .

将来の方向性

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . The aim of future research is to provide an overview of the applications of benzotriazole derivatives in medicinal chemistry and material sciences .

特性

IUPAC Name |

2H-benzotriazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-4-1-2-5-6(3-4)8-9-7-5/h1-3,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNFZAOYHOOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxybenzotriazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-Hydroxybenzotriazole suitable for synthesizing azo dyes?

A1: 5-Hydroxybenzotriazole is a particularly interesting building block for azo dyes due to its structure. [] It possesses both a hydroxyl group (-OH) and an amino group (-NH2) that can participate in diazotization reactions, a crucial step in the formation of azo dyes. This allows for the creation of diverse dye structures with potentially unique color properties and functionalities.

Q2: Does the incorporation of 5-Hydroxybenzotriazole into azo dyes offer any advantages compared to using benzene or naphthalene analogs?

A2: While the research paper doesn't delve into specific comparative advantages of 5-Hydroxybenzotriazole over benzene or naphthalene analogs, it does highlight "interesting observations between the properties of some synthesized dyes and the corresponding benzene or naphthalene analogs." [] This suggests that incorporating 5-Hydroxybenzotriazole leads to distinct properties in the resulting azo dyes, potentially impacting their color, fastness, or other characteristics relevant to dyeing applications. Further research is likely needed to fully elucidate these differences and their practical implications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid](/img/structure/B1418010.png)